Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
Description
Overview and Significance in Heterocyclic Chemistry
This compound belongs to the oxadiazole family of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry and drug development. Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. Among the four known oxadiazole isomers, the 1,2,3-oxadiazole configuration presents unique chemical properties that distinguish it from its 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole counterparts.
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its potential applications in pharmaceutical research. Heterocyclic compounds containing oxadiazole rings have demonstrated remarkable biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 1,2,3-oxadiazole moiety acts as an electron-withdrawing group, which enhances the compound's reactivity and stability in various chemical and biological processes.
Table 1: Physical and Chemical Properties of this compound
The compound's structural framework provides a foundation for understanding the broader class of 1,2,3-oxadiazole derivatives and their applications in contemporary chemical research. The presence of both the ethyl ester functional group and the methyl substituent on the oxadiazole ring creates opportunities for further chemical modifications and derivatization reactions.
Historical Development and Discovery
The historical development of oxadiazole chemistry traces back to the late nineteenth and early twentieth centuries, with significant advances occurring throughout the mid-twentieth century. The 1,3,4-oxadiazole heterocycle was first discovered by Ainsworth in 1965 through thermolysis reactions, marking a pivotal moment in oxadiazole research. However, the specific development of 1,2,3-oxadiazole derivatives followed a different trajectory, closely linked to the discovery and study of sydnones and related mesoionic compounds.
The foundation for 1,2,3-oxadiazole chemistry was established through the work on sydnones, which are mesoionic heterocyclic compounds possessing a C5-oxygenated 1,2,3-oxadiazole core structure. N-phenylsydnone was first prepared in 1935 by John Campbell Earl and Alan W. Mackney through cyclodehydration of N-Nitroso-N-phenylglycine with acetic anhydride. This groundbreaking work demonstrated that the cyclodehydration approach could be applied to nitrosamines of N-substituted amino acids, establishing fundamental synthetic pathways for 1,2,3-oxadiazole derivatives.
Table 2: Historical Milestones in Oxadiazole Research
| Year | Milestone | Researchers | Significance |
|---|---|---|---|
| 1935 | First sydnone synthesis | Earl and Mackney | Established 1,2,3-oxadiazole foundation |
| 1965 | 1,3,4-oxadiazole discovery | Ainsworth | Thermolysis approach |
| 2011 | Compound creation date | PubChem database | First documentation |
| 2025 | Recent modification | PubChem database | Continued research interest |
The specific compound this compound was first documented in chemical databases in 2011, with its most recent modification recorded in 2025. This timeline reflects the relatively recent interest in this particular derivative and suggests ongoing research activities focused on its synthesis and characterization.
Relevance to Modern Chemical Research
Contemporary chemical research has increasingly focused on oxadiazole derivatives due to their diverse applications across multiple scientific disciplines. This compound exemplifies the modern approach to heterocyclic chemistry, where specific substitution patterns are designed to achieve targeted biological and chemical properties.
The compound's relevance to modern research stems from several key factors. First, the 1,2,3-oxadiazole framework serves as a bioisosteric replacement for traditional functional groups such as esters, amides, and carbamates, offering enhanced metabolic stability and improved pharmacokinetic properties. This characteristic makes the compound particularly valuable in pharmaceutical research, where drug stability and bioavailability are critical considerations.
Recent systematic reviews have highlighted the antimycobacterial potential of oxadiazole derivatives, with 1,2,3-oxadiazoles showing particular promise in tuberculosis drug discovery. The emergence of multi-drug-resistant strains of Mycobacterium tuberculosis has intensified the search for novel therapeutic agents, positioning compounds like this compound as potential lead compounds for further development.
Table 3: Modern Applications of Oxadiazole Derivatives
| Application Area | Specific Activity | Compound Type | Research Status |
|---|---|---|---|
| Antimicrobial | Antibacterial, antifungal | 1,3,4-oxadiazoles | Established |
| Anticancer | Apoptosis induction | 1,2,4-oxadiazoles | Active research |
| Antimycobacterial | Tuberculosis treatment | 1,2,3-oxadiazoles | Emerging |
| Materials Science | Liquid crystals | Various isomers | Developing |
The integration of computational chemistry and structure-activity relationship studies has further enhanced the relevance of this compound in modern research. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed characterization of the compound's structural features and reactivity patterns.
Objectives and Scope of the Review
The primary objective of this comprehensive review is to provide a thorough analysis of this compound from multiple perspectives, encompassing its chemical structure, synthesis methodologies, and potential applications in contemporary research. This review aims to consolidate current knowledge about this specific compound while placing it within the broader context of oxadiazole chemistry and heterocyclic compound research.
The scope of this review encompasses several key areas of investigation. Structural characterization forms a fundamental component, including detailed analysis of the compound's molecular geometry, electronic properties, and spectroscopic characteristics. The review examines the compound's position within the oxadiazole family, comparing its properties with those of related isomers and derivatives.
Synthetic methodologies represent another crucial aspect of this review's scope. While the compound's synthetic routes may vary, understanding the general approaches to 1,2,3-oxadiazole synthesis provides valuable insights into its preparation and potential modifications. The review considers both classical synthetic approaches and modern methodological developments that have enhanced access to oxadiazole derivatives.
Table 4: Review Scope and Focus Areas
| Focus Area | Specific Topics | Research Depth |
|---|---|---|
| Structural Analysis | Molecular geometry, electronic properties | Comprehensive |
| Chemical Properties | Reactivity, stability, functionalization | Detailed |
| Biological Activity | Antimicrobial, pharmaceutical potential | Survey |
| Synthetic Methods | Preparation routes, derivatization | Methodological |
| Applications | Research uses, industrial potential | Exploratory |
The review also addresses the compound's potential biological activities, drawing from the extensive literature on oxadiazole derivatives while maintaining focus on the specific 1,2,3-oxadiazole framework. This includes examination of structure-activity relationships and consideration of how the compound's unique substitution pattern might influence its biological properties.
Properties
IUPAC Name |
ethyl 5-methyloxadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWOOFVUSJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of acylhydrazines using dehydrating agents such as phosphorus oxychloride or zirconium chloride . Another method includes the reaction of amidoximes with carbonyl compounds like carboxylic acids or esters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits activity against various pathogens. For example, derivatives have shown effectiveness in inhibiting bacterial growth by targeting specific enzymes crucial for pathogen survival.
- Anticancer Properties : Research has demonstrated that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation. Molecular docking studies suggest effective binding to target proteins, potentially leading to apoptosis in cancer cells.
Materials Science
The compound serves as a building block for the synthesis of advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanotechnology : Its unique chemical structure allows for the development of nanomaterials with tailored functionalities.
Agrochemicals
This compound is utilized in the production of agrochemicals:
- Pesticides and Herbicides : The compound's bioactive properties make it suitable for developing effective agricultural chemicals that enhance crop protection.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The study utilized molecular docking techniques to identify potential binding sites on target proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The 1,2,3-oxadiazole ring acts as an electron-withdrawing group, which can enhance the compound’s reactivity and stability. This property makes it effective in various biological and chemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate with its closest analogs:
Physicochemical and Reactivity Differences
- Stability : The 1,2,3-oxadiazole ring is less thermally stable than isoxazole or pyrazole due to weaker aromatic stabilization .
- Reactivity : The electron-deficient 1,2,3-oxadiazole core may enhance susceptibility to nucleophilic attack at the ester group compared to isoxazole analogs .
- Solubility: The ethyl ester group improves lipophilicity, but the oxadiazole’s polarity may reduce solubility in nonpolar solvents relative to pyrazole derivatives .
Industrial and Pharmaceutical Relevance
- Agrochemicals: Pyrazole and isoxazole esters are employed as herbicides and insecticides. The oxadiazole variant could offer novel modes of action due to its unique electronic profile .
- Drug Discovery : Isoxazole and pyrazole cores are prevalent in NSAIDs and kinase inhibitors. The 1,2,3-oxadiazole’s rarity presents opportunities for patentable chemotypes .
Challenges and Limitations
- Synthetic Complexity : 1,2,3-Oxadiazoles are harder to synthesize than their 1,3,4 counterparts, often requiring harsh reagents or unstable intermediates .
- Data Gaps: Limited experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) hinder direct comparison with analogs.
Biological Activity
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. Its unique structure imparts notable biological activities, making it a compound of interest in medicinal chemistry and drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Antiparasitic Activity : Potential efficacy against parasites like Trypanosoma cruzi.
The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The oxadiazole ring acts as an electron-withdrawing group, enhancing the compound's reactivity and stability. This property allows it to participate in various biochemical reactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It influences cellular processes such as gene expression and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study A: Antibacterial Effects
A study investigated the antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin.
Study B: Anticancer Properties
Another study focused on human breast cancer cell lines (MCF-7). Treatment with the compound led to increased apoptosis rates through mechanisms involving caspase activation and modulation of p53 expression.
Table of Biological Activities
| Activity Type | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | < 10 µg/mL | Effective against standard antibiotics |
| Anticancer | MCF-7 (breast cancer cells) | IC50 ~ 20 µM | Induces apoptosis via caspase activation |
| Antiparasitic | Trypanosoma cruzi | Not specified | Potential activity similar to other derivatives |
Comparative Analysis with Similar Compounds
This compound shows distinct properties compared to other oxadiazole derivatives:
| Compound Type | Biological Activity | Unique Characteristics |
|---|---|---|
| 1,2,4-Oxadiazoles | Broad spectrum antibacterial | More extensively studied |
| 1,3,4-Oxadiazoles | Anticancer and antifungal | Known for diverse biological activities |
Q & A
Q. What are the common synthetic routes for Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate?
The compound is typically synthesized via cycloaddition reactions. For example, nitrile imine intermediates generated by catalytic dehydrogenation of hydrazones can react with ethyl acetoacetate as a 1,3-dipolarophile to form pyrazole intermediates, followed by aromatization to yield the oxadiazole core . Reaction conditions often involve refluxing in ethanol or THF with catalysts like iodine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.
Q. What spectroscopic and chromatographic methods validate the compound’s purity and structure?
- 1H/13C NMR : Assign peaks for the oxadiazole ring (e.g., C-4 carbonyl at ~165 ppm in 13C NMR) and ester group (e.g., ethyl CH2 at ~1.3 ppm in 1H NMR).
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.1) and isotopic patterns.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for publication) .
Q. How is the compound’s stability assessed under various storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–3 months. Monitor changes via HPLC and NMR .
Advanced Research Questions
Q. How do crystallographic techniques resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction with SHELXL refinement is employed to determine bond lengths, angles, and hydrogen-bonding patterns. For example, the oxadiazole ring’s planarity and ester group conformation can be validated. Anisotropic displacement parameters (ADPs) are refined to assess thermal motion, and Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O bonds) .
Q. What methodologies address contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?
- Comparative Bioassays : Test the compound against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria under standardized CLSI protocols.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl to trifluoromethyl) and compare IC50 values. Evidence shows larger substituents enhance antimicrobial activity due to improved membrane penetration .
- Molecular Dynamics Simulations : Analyze ligand-receptor binding modes to explain activity discrepancies .
Q. How is computational chemistry applied to predict the compound’s reactivity in drug design?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Molecular Docking : Use AutoDock Vina to screen against targets like HIV integrase (e.g., oxadiazole derivatives in raltegravir analogs) .
- ADMET Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier permeability .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction time, temperature, and catalyst loading.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic cycloadditions.
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or bio-based alternatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
